
2,3,4-Trifluoro-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H4F3N It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-methylbenzonitrile typically involves the introduction of fluorine atoms and a nitrile group into a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by nitrile formation. For example, starting from 2,3,4-trifluorotoluene, the compound can be synthesized through a series of reactions including halogenation, substitution, and nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize readily available starting materials and efficient catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2,3,4-trifluoro-5-methylbenzylamine.
Oxidation: Formation of 2,3,4-trifluoro-5-methylbenzoic acid.
Scientific Research Applications
2,3,4-Trifluoro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can influence the reactivity of the nitrile group and the benzene ring. This can affect the compound’s interactions with other molecules and its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of three fluorine atoms and a methyl group.
2,3,5,6-Tetrafluorobenzonitrile: Contains four fluorine atoms on the benzene ring without a methyl group.
Uniqueness
2,3,4-Trifluoro-5-methylbenzonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group. This unique structure can result in distinct chemical properties and reactivity compared to other fluorinated benzonitriles .
Properties
Molecular Formula |
C8H4F3N |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
2,3,4-trifluoro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H4F3N/c1-4-2-5(3-12)7(10)8(11)6(4)9/h2H,1H3 |
InChI Key |
YGPGEONJNJEVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


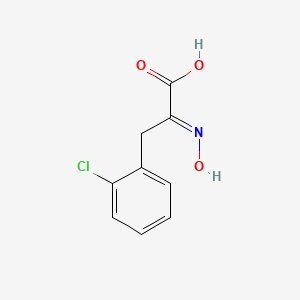
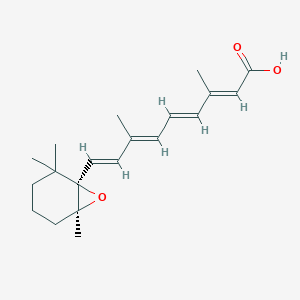
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)

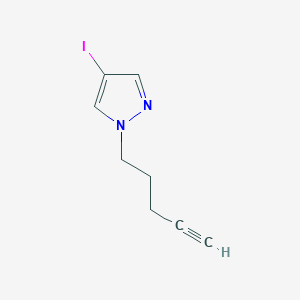
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)




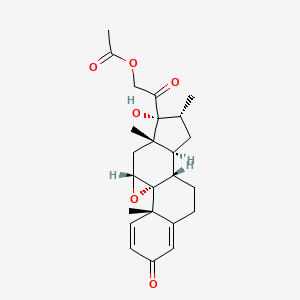
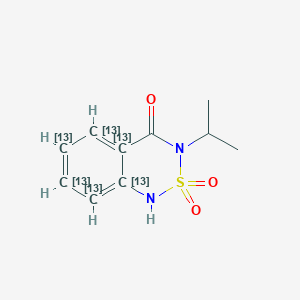
![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
